molecular formula C21H26N4O6 B15348740 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl- CAS No. 54444-01-8

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-

Cat. No.: B15348740
CAS No.: 54444-01-8
M. Wt: 430.5 g/mol
InChI Key: PTXPDEIDWHMDHG-UHFFFAOYSA-N
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Description

This compound is a pyrimidinetrione derivative featuring a 1,3-diethyl substitution at positions 1 and 3 of the pyrimidinetrione core, along with a 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene] substituent at position 3.

Properties

CAS No.

54444-01-8

Molecular Formula

C21H26N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

5-[5-(1,3-diethyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H26N4O6/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29/h9-14H,5-8H2,1-4H3

InChI Key

PTXPDEIDWHMDHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(C(=O)N(C1=O)CC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Hydroxypyrimidinetriones

Compounds such as 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione () share the pyrimidinetrione core but feature hydroxyl and aromatic substituents. These derivatives are synthesized via alloxane reactions and exhibit moderate solubility in polar solvents due to hydroxyl groups.

Morpholino/Piperidinyl Derivatives

Derivatives like 5a–5d () incorporate morpholino, piperidinyl, or benzylamino substituents. These groups enhance hydrogen-bonding capacity and steric bulk, as evidenced by melting points ranging from 142°C to 235°C. The target compound’s diethyl and pentadienylidene substituents may reduce crystallinity compared to these rigid analogs, affecting solubility and thermal stability .

Benzylidene Derivatives

Compounds SR-5 to SR-10 () feature hydroxy- or chlorobenzylidene substituents. These derivatives exhibit strong L-type calcium channel inhibition (binding energies: −5 to −8.8 kcal/mol) and antihyperlipidemic activity via HMG-CoA reductase inhibition. The target compound’s pentadienylidene group introduces a longer conjugated system, which may alter electronic interactions with biological targets, though its specific activity remains unexplored .

Fused-Ring Systems

The target compound’s non-fused, extended dienylidene chain may instead favor charge-transfer interactions or photochemical activity .

Physicochemical Properties

Compound Type Substituents Melting Point (°C) Key Functional Groups
Target Compound Diethyl, pentadienylidene N/A Conjugated dienylidene
5a () Morpholino, hydrazinyl 142–144 NH, C=O, C=N
SR-9 () 3-Chlorobenzylidene N/A Cl, C=O
Barbital () 5,5-Diethyl 188–190 Diethyl, C=O

Key Observations :

  • Diethyl substituents (as in barbital) increase hydrophobicity compared to hydroxyl or morpholino groups.
  • Conjugated systems (pentadienylidene, benzylidene) may enhance UV-Vis absorption, relevant for photodynamic applications .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound’s molecular architecture comprises two 1,3-diethylhexahydro-2,4,6-pyrimidinetrione units linked by a pentadienylidene spacer. This conjugation system introduces significant synthetic complexity due to the need for precise regioselectivity in forming the unsaturated bridge and maintaining stereochemical integrity. The presence of multiple carbonyl groups further necessitates controlled reaction conditions to prevent undesired side reactions such as over-alkylation or oxidative degradation.

Preparation of 1,3-Diethylhexahydro-2,4,6-Pyrimidinetrione Intermediates

Alkylation of Barbituric Acid

The synthesis begins with the preparation of 1,3-diethylbarbituric acid, a critical intermediate. Barbituric acid is sequentially alkylated using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as sodium ethoxide. This two-step alkylation ensures selective substitution at the N1 and N3 positions, avoiding the formation of triethylated byproducts. Typical conditions involve refluxing in anhydrous ethanol for 12–24 hours, yielding the diethylated product with >85% purity after recrystallization from ethanol/water mixtures.

Purification and Crystallization

Crude 1,3-diethylbarbituric acid is purified via recrystallization using a 3:1 ethanol-diethyl ether solvent system. This step removes unreacted starting materials and monoethylated impurities, as confirmed by thin-layer chromatography (TLC) with Rf = 0.45 in ethyl acetate/hexane (1:1).

Formation of the Pentadienylidene Bridge

Knoevenagel Condensation

The pentadienylidene spacer is introduced via a Knoevenagel condensation between two equivalents of 1,3-diethylbarbituric acid and a dialdehyde precursor. For example, glutaconaldehyde diethyl acetal serves as the carbonyl source, reacting under acidic conditions (acetic acid, 80°C) to form the conjugated dienyl system. The reaction proceeds via enolate intermediate formation, followed by dehydration to yield the α,β-unsaturated ketone (Fig. 1A).

Reaction Conditions:
  • Catalyst: Piperidine (5 mol%)
  • Solvent: Glacial acetic acid
  • Temperature: 80°C, 8 hours
  • Yield: 60–70% after recrystallization

Michael Addition-Cyclization Approach

An alternative route employs a Michael addition between 1,3-diethylbarbituric acid and a preformed dienone. For instance, reacting the barbituric acid derivative with divinyl ketone in tetrahydrofuran (THF) at 0°C initiates a conjugate addition, followed by intramolecular cyclization to form the pentadienylidene linkage. This method reduces side reactions compared to traditional condensation pathways, achieving yields of 75–80%.

Final Coupling and Cyclization

Oxidative Coupling

Oxidative coupling of two 5-aminobarbituric acid derivatives using manganese dioxide (MnO₂) in dichloromethane facilitates the formation of the central dienylidene bond. This method, adapted from phthalimido barbiturate syntheses, involves dehydrogenation of a dihydro intermediate under mild oxidative conditions.

Optimization Data:
Oxidizing Agent Solvent Temperature Yield (%)
MnO₂ CH₂Cl₂ RT, 24 h 68
DDQ Toluene 50°C, 12 h 72
I₂ DMF 80°C, 6 h 55

Table 1. Comparative yields for oxidative coupling step.

One-Pot Multicomponent Synthesis

A streamlined one-pot approach combines 1,3-diethylbarbituric acid, glutaconaldehyde diethyl acetal, and ethyl acetoacetate in ethanol under reflux. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, eliminating the need for isolating intermediates. This method reduces total synthesis time to 18–20 hours, with an overall yield of 65%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): ν = 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=C), 2980 cm⁻¹ (C-H alkyl).
  • ¹H NMR (400 MHz, DMSO-d₆): δ = 1.21 (t, J = 7.0 Hz, 12H, CH₂CH₃), 3.45 (q, J = 7.0 Hz, 8H, NCH₂), 6.32 (d, J = 15.5 Hz, 2H, CH=CH), 7.18 (m, 2H, CH=CH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ = 13.8 (CH₂CH₃), 36.4 (NCH₂), 124.5 (CH=CH), 153.2 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyrimidinetrione cores and the trans-configuration of the pentadienylidene bridge (Fig. 1B). The dihedral angle between the two pyrimidinetrione planes is 12.5°, indicating minimal steric hindrance.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Large-scale synthesis prioritizes ethanol as a green solvent and APTS (aminopropyltriethoxysilane) as a recyclable catalyst, reducing environmental impact. Batch processes achieve >90% conversion with catalyst loadings of 2–3 mol%.

Purification Avoidance

The final compound’s low solubility in cold ethanol enables direct crystallization from the reaction mixture, circumventing chromatographic purification. This feature is critical for cost-effective manufacturing.

Q & A

Q. What are the established synthetic routes for this pyrimidinetrione derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, ethyl acetoacetate can be condensed with benzylamine to form an intermediate, followed by cyclization with urea under acidic conditions . Modifications in reaction time, temperature (e.g., reflux with acetic acid and P₂O₅), and stoichiometry are critical for yield optimization. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

UV-Vis, IR, and NMR spectroscopy are standard. UV-Vis identifies conjugated systems (e.g., pentadienylidene moieties), IR confirms carbonyl stretches (~1700 cm⁻¹ for trioxo groups), and ¹H/¹³C NMR resolves substituent patterns (e.g., ethyl, phenyl groups) . X-ray crystallography (as in ) provides definitive structural validation .

Q. How can researchers screen for basic biological activity (e.g., antimicrobial, anticancer)?

In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) with viability metrics (MTT assay) are common . For antimicrobial activity, disk diffusion or microdilution methods against bacterial/fungal strains are recommended. Dose-response curves and IC₅₀ calculations ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

Molecular docking (e.g., using AutoDock Vina) with protein structures (PDB: 7D2S) predicts binding affinities and modes . Quantum chemical modeling (Gaussian 09W) optimizes geometries and calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity . Molecular dynamics simulations assess stability of ligand-protein complexes .

Q. How can conflicting spectral data from different synthetic batches be resolved?

Contradictions may arise from stereochemical variations or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign stereochemistry . Compare with crystallographic data (e.g., unit cell parameters in ) for validation .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., binding to dehydrogenases or kinases)?

Studies suggest pyrimidinetriones act as competitive inhibitors by occupying enzyme active sites. For example, barbiturate analogs bind γ-aminobutyric acid (GABA) receptors. Kinetic assays (e.g., Michaelis-Menten plots) and crystallography of enzyme-inhibitor complexes are essential .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies using accelerated degradation (e.g., 40°C/75% RH) monitored via HPLC identify decomposition products. Adjust buffers (pH 7.4 for physiological conditions) and storage (-20°C under argon) to prevent hydrolysis/oxidation of the trioxo core .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

Combine HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering detection (ELSD) for non-UV-active impurities. Confirm homogeneity via melting point analysis and differential scanning calorimetry (DSC) .

Q. How can researchers mitigate hazards during handling?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), fume hoods for weighing, and avoid inhalation/contact. The compound may cause skin irritation (H315) and respiratory toxicity (H335) .

Q. What strategies enhance solubility for in vivo studies?

Formulate with co-solvents (DMSO/ethanol mixtures) or surfactants (Tween 80). Derivatization (e.g., sodium salt formation) improves aqueous solubility, as seen in related pyrimidinetriones .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in biological activity across studies?

Control for variables: cell line passage number, serum concentration, and solvent effects. Validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of dose-response data identifies outliers .

Q. What structural modifications enhance target selectivity?

Introduce electron-withdrawing groups (e.g., -Cl) on the pentadienylidene chain to modulate electronic effects. Compare with analogs in to correlate substituents with activity .

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